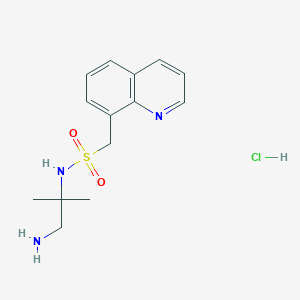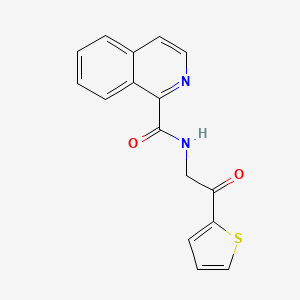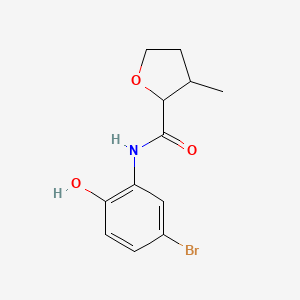![molecular formula C14H21ClN2O3S B7640799 N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride is a chemical compound with potential therapeutic applications. This compound belongs to the class of benzofuran sulfonamide derivatives and is commonly referred to as compound 21. The compound has been studied extensively for its potential therapeutic effects on various diseases.
Mecanismo De Acción
The exact mechanism of action of compound 21 is not fully understood. However, it has been suggested that the compound may act by inhibiting various signaling pathways involved in the development and progression of diseases. For example, in cancer cells, compound 21 has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Compound 21 has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, compound 21 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound 21 in lab experiments is its specificity for certain signaling pathways. The compound has been shown to selectively inhibit the PI3K/Akt pathway, which is often dysregulated in cancer cells. However, one limitation of using compound 21 is its potential toxicity. In vitro studies have shown that the compound can induce cell death at high concentrations.
Direcciones Futuras
There are several future directions for the study of compound 21. One potential direction is the development of more potent and selective derivatives of the compound. Another direction is the investigation of the compound's potential effects on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound for its potential therapeutic applications.
In conclusion, N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride or compound 21 is a promising chemical compound with potential therapeutic applications. The compound has been extensively studied for its potential effects on various diseases, including cancer, diabetes, and cardiovascular diseases. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of compound 21 involves several steps. The initial step involves the reaction of 2-amino-4-chlorobenzoic acid with 3-aminomethylpentane-1,5-diamine. The resulting product is then subjected to a series of reactions involving the use of various reagents such as acetic anhydride, sulfuric acid, and sodium nitrite. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Compound 21 has been extensively studied for its potential therapeutic applications. Several research studies have investigated the compound's potential effects on various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties.
Propiedades
IUPAC Name |
N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S.ClH/c1-3-14(4-2,10-15)16-20(17,18)13-9-11-7-5-6-8-12(11)19-13;/h5-9,16H,3-4,10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVYHVYTJMZEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)NS(=O)(=O)C1=CC2=CC=CC=C2O1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)

![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)

![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)